1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one
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Overview
Description
1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one is a complex organic compound that features a pyridin-2-one core linked to a phenanthridinyl moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 6H-phenanthridin-5-yl acetic acid with pyridin-2-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenanthridinyl derivatives.
Scientific Research Applications
1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with a pyrimidine ring instead of a phenanthridinyl moiety.
Indole derivatives: Share similar biological activities but differ in the core structure.
Uniqueness
1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one is unique due to its combination of a pyridin-2-one core and a phenanthridinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-11-5-6-13-22(20)14-12-21(25)23-15-16-7-1-2-8-17(16)18-9-3-4-10-19(18)23/h1-11,13H,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVQUYPBJQAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3N1C(=O)CCN4C=CC=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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